![molecular formula C11H8ClN3O B1207383 2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B1207383.png)
2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-chlorophenyl)-5-(methylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Synthesis and Reactivity
2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile and related compounds have been studied for their synthesis and reactivity. For instance, research has been conducted on the chlorination of similar compounds, leading to the formation of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, with investigations into the reactivity of the chlorine atom with various nucleophiles (Kornienko et al., 2014).
Anticancer Activities
Studies have been conducted on the synthesis and in vitro evaluation of anticancer activities of related 2-substituted 1,3-oxazole-4-carbonitriles. These compounds showed growth inhibitory and cytostatic activities against cancer cell lines, indicating their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Molecular Structure and Properties
The molecular structure and properties of closely related compounds have been characterized using various spectroanalytical techniques. For example, DFT and TD-DFT calculations were performed to understand the structural parameters and spectroscopic characteristics of similar oxazole derivatives (Wazzan et al., 2016).
Antimicrobial Agents
Some derivatives of 1,3-oxazole, similar to 2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against pathogenic bacterial and fungal strains, indicating their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Corrosion Inhibition
Studies have also explored the use of related oxazole derivatives as corrosion inhibitors. These compounds have demonstrated significant inhibition efficiency, highlighting their potential application in protecting metals against corrosion (Yadav et al., 2016).
properties
Product Name |
2-(4-Chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
---|---|
Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H8ClN3O/c1-14-11-9(6-13)15-10(16-11)7-2-4-8(12)5-3-7/h2-5,14H,1H3 |
InChI Key |
FOBQPWQGVDGQBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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